![molecular formula C16H15N3OS2 B295254 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B295254.png)
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, also known as DMS-1, is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including cancer biology, neuroscience, and drug discovery.
Wirkmechanismus
The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes, including HDACs, PARP, and Topo II. HDACs are involved in the regulation of gene expression and have been shown to be overexpressed in several types of cancer. PARP is involved in DNA repair and has been shown to be overactivated in cancer cells. Topo II is involved in DNA replication and has been shown to be overexpressed in several types of cancer. By inhibiting these enzymes, this compound may induce cell cycle arrest, apoptosis, and DNA damage in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and DNA damage in cancer cells. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo. This compound has also been shown to have neuroprotective effects and may protect against the development of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple enzymes involved in disease pathways. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide, including the development of more potent and selective analogs, the investigation of its potential applications in other fields of research, such as immunology and infectious diseases, and the determination of its optimal dosage and administration in clinical trials. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide involves several steps, including the reaction of 5,6-dimethylthieno[2,3-d]pyrimidin-4-amine with phenylacetyl chloride in the presence of a base, followed by the addition of thiourea and a reducing agent. The final product is obtained after purification by column chromatography and recrystallization. The purity of the compound can be confirmed by various analytical techniques, including NMR, LC-MS, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide has been studied for its potential applications in various fields of scientific research. In cancer biology, this compound has shown promising anticancer activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to inhibit the growth and metastasis of cancer cells in vivo. In neuroscience, this compound has been studied for its potential neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential applications in drug discovery, as it has been shown to inhibit the activity of several enzymes involved in disease pathways.
Eigenschaften
Molekularformel |
C16H15N3OS2 |
|---|---|
Molekulargewicht |
329.4 g/mol |
IUPAC-Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C16H15N3OS2/c1-10-11(2)22-16-14(10)15(17-9-18-16)21-8-13(20)19-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
MJYPWKZREPCSMF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
Kanonische SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


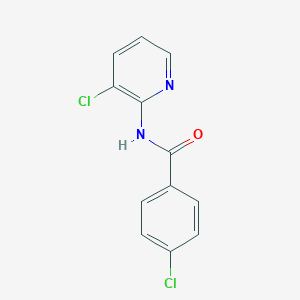
![2-fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B295175.png)
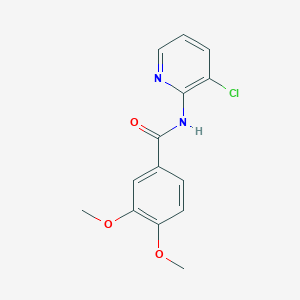
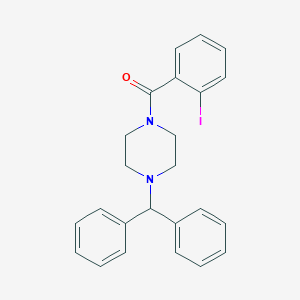
![2-[Tert-butyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295180.png)
![2-[Tert-butyl(methyl)amino]ethyl 3-bromobenzoate](/img/structure/B295181.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-chlorobenzoate](/img/structure/B295183.png)
![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)
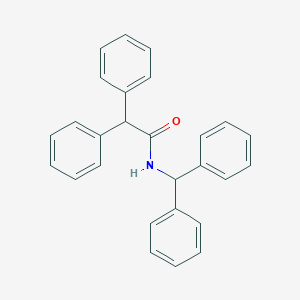
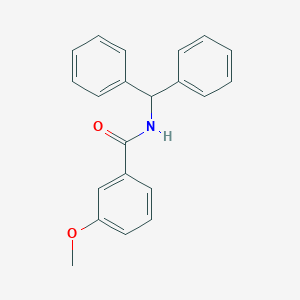
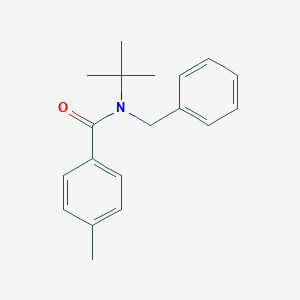
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295198.png)
